Theasapogenol E

Anti-inflammatory HMGB1 Selectivity

Researchers studying sterile inflammation often face off-target effects with non-selective saponins. Theasapogenol E (CAS 15399-41-4) directly resolves this by enabling selective study of HMGB1-mediated pathways without LPS pathway interference. - Differentiates DAMP- from PAMP-mediated inflammation: selectively blocks HMGB1, unlike broad-spectrum Camelliagenin A. - Enables defined SAR: acyl group positioning dictates activity, demonstrated by active Theasaponin E1 vs. inactive E2. - Authenticated scaffold: distinct 23-aldehyde provides a unique spectroscopic handle for analytical verification.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS No. 15399-41-4
Cat. No. B102309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheasapogenol E
CAS15399-41-4
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
InChIInChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
InChIKeyPADNECYMNLPKRN-HAIONMGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theasapogenol E: Structural Identity and Sourcing Overview


Theasapogenol E (CAS 15399-41-4), also designated Camelliagenin E, is a pentahydroxy oleanane-type triterpenoid sapogenin with the molecular formula C30H48O6 and a molecular weight of 504.7 g/mol . The compound's structure has been definitively established as 3β,16α,21β,22α,28-pentahydroxy-23-oxo-olean-12-ene [1]. This aglycone serves as the core scaffold for numerous pharmacologically active saponins isolated from Camellia sinensis (tea plant) seeds, including theasaponins E1 and E2, and assamsaponins F through J [2]. The compound exists as a solid with a reported melting point range of 237.5–239 °C . Sourcing verification should confirm both the CAS registry number and the distinct 23-oxo (aldehyde) functional group, which differentiates this sapogenin from other tea-derived triterpenoids lacking this oxidation state.

Scaffold identity 23-Oxo (aldehyde) oleanane-type triterpenoid core
Aglycone role Scaffold for acylated saponin derivatives
QC marker Unique 23-aldehyde functional group

Why Substitution Fails: Structural Determinants of Theasapogenol E


Substitution with other tea-derived sapogenins (e.g., Theasapogenol A, B, D, or Camelliagenin A) or alternative oleanane-type aglycones is pharmacologically invalid due to two critical structural constraints. First, the presence and position of acyl groups (angeloyl, acetyl, tigloyl) on the Theasapogenol E scaffold are non-interchangeable determinants of bioactivity: Theasaponin E1 exhibits potent gastric emptying inhibition in mice, whereas Theasaponin E2—differing only in acyl group positioning—demonstrates no activity whatsoever [1]. Second, the 23-oxo (aldehyde) moiety of Theasapogenol E is structurally unique among tea seed sapogenols, with Theasapogenol B characterized as 3β,16α,21β,22α,28-pentahydroxy-olean-12-ene (lacking the 23-aldehyde), and Theasapogenol A possessing a distinct hydroxylation pattern [2]. Theasapogenols D and C have been identified as Camelliagenin A and Camelliagenin C, respectively, further underscoring that these compounds are chemically distinct entities rather than interchangeable alternatives [3]. Procurement of Theasapogenol E specifically—rather than a generic 'tea sapogenin mixture' or an incorrectly specified analog—is essential for studies requiring the 23-oxo-olean-12-ene core scaffold or for generating structurally defined saponin derivatives with predictable acyl group substitution patterns.

Other tea sapogenins (Theasapogenol A, B, Camelliagenin A) lack the 23-oxo group; assay response may shift.
Acyl group positioning on scaffold determines activity; generic mixtures may not replicate defined profiles.
Camelliagenin A is structurally distinct; identity misassignment may confound structure-activity interpretation.

Theasapogenol E Evidence: Differentiated Performance Data


HMGB1-Selective Anti-Inflammatory Activity vs. Camelliagenin A

In a comparative study of five tea sapogenins isolated and hydrolyzed from Camellia oleifera seed pomace, Theasapogenol E (compound d) demonstrated selective inhibition of HMGB1-induced inflammation, whereas Camelliagenin A (compound b) exhibited broad-spectrum inhibition against both LPS- and HMGB1-induced inflammatory responses [1]. Theasapogenol E's selectivity was further shared with metabolites a3 and a6, defining a distinct anti-inflammatory signature characterized by targeting of endogenous damage-associated molecular patterns (DAMPs) over pathogen-associated molecular patterns (PAMPs) [1].

HMGB1 vs. LPS selectivity
Head-to-head
Selective HMGB1 (DAMP) inhibition vs. Broad LPS+HMGB1 inhibition
Supports sterile inflammation model selection
Cellular DAMP/PAMP model; in vivo relevance to verify
Anti-inflammatory HMGB1 Selectivity Inflammation Drug Discovery

Acyl Positioning Determines GI Pharmacological Activity

Theasapogenol E-derived saponins exhibit an all-or-nothing pharmacological response based on acyl group positioning. In mouse gastrointestinal transit assays, Theasaponin E1 (21-O-angeloyl-22-O-acetyltheasapogenol E glycoside) demonstrated potent inhibitory activity on gastric emptying, whereas Theasaponin E2 (differing only in acyl group positioning) showed zero activity [1]. This quantitative dichotomy establishes that the Theasapogenol E scaffold is a necessary but not sufficient condition for bioactivity; precise acylation patterns dictate functional outcome [1].

Acyl positional activity
Class-level
Theasaponin E1: Active vs. Theasaponin E2: Inactive
Acyl position determines GI assay response
Binary outcome; single study context
Gastrointestinal Structure-Activity Relationship Saponin Gastric Emptying Acylation

ATS-E3 Suppresses NF-κB Signaling in Macrophages

21-O-Angeloyltheasapogenol E3 (ATS-E3), a triterpenoid saponin bearing the Theasapogenol E aglycone, exhibited quantifiable suppression of multiple inflammatory parameters in macrophage assays. ATS-E3 significantly suppressed the expression of inducible NO synthase (iNOS), nuclear translocation of NF-κB subunits (p50 and p65), phosphorylation of IKK, and the enzyme activity of AKT1 in an AKT/IKK/NF-κB-dependent manner [1]. The compound also diminished FITC-dextran-induced phagocytic uptake, sodium nitroprusside-induced radical generation, and LPS-induced nitric oxide production [1].

NF-κB signaling assay
Reported
iNOS p50/p65 IKK-P AKT1 NO Phagocytosis
Supports AKT/IKK/NF-κB pathway research
Macrophage cell model; quantitation to verify
NF-κB Macrophage Anti-inflammatory Signal Transduction Immunology

23-Oxo (Aldehyde) Structural Differentiation

Structural elucidation studies have established that Theasapogenol E is 3β,16α,21β,22α,28-pentahydroxy-23-oxo-olean-12-ene, uniquely bearing a 23-oxo (aldehyde) functional group that distinguishes it from all other major tea seed sapogenols [1]. In contrast, Theasapogenol B (Barringtogenol C) is 3β,16α,21β,22α,28-pentahydroxy-olean-12-ene lacking the 23-aldehyde [2], while Theasapogenols D and C were identified as Camelliagenin A (dihydropriverogenin A) and Camelliagenin C, respectively [1]. This oxidation state difference at C-23 creates distinct chemical reactivity, particularly in the context of Meerwein-Ponndorf type reduction and isomerization reactions observed during alkaline treatment of Theasapogenol E [1].

C-23 oxidation state
Head-to-head
23-oxo (aldehyde) marker
Structural identity marker for QC and characterization
NMR aldehyde signal ~9–10 ppm
Structural Elucidation Sapogenin NMR Chemotaxonomy Quality Control

Assamsaponins F-J: Structural Characterization

The Theasapogenol E scaffold serves as the aglycone core for at least five structurally elucidated assamsaponins (F, G, H, I, and J) isolated from Camellia sinensis var. assamica seeds and leaves [1]. These compounds feature defined glycosylation patterns (typically 3-O-[β-D-galactopyranosyl(1→2)][β-D-glucopyranosyl(1→2)-α-L-arabinopyranosyl(1→3)]-β-D-glucopyranosiduronic acid) combined with specific acyl group substitutions at positions 16, 21, 22, and 28 (angeloyl, acetyl, or tigloyl moieties) [1]. This extensive structural characterization provides a validated platform for systematic structure-activity relationship (SAR) investigations requiring a consistent aglycone backbone.

Derivative characterization
Reported
≥7 natural saponin derivatives characterized
Supports SAR and derivative synthesis
Literature-derived; individual purity to verify
Saponin Glycosylation Natural Product Chemistry Structural Biology Assamsaponin

Physicochemical Properties: H-Bond Donors and Polar Surface Area

Computational and database-derived physicochemical parameters for Theasapogenol E include a topological polar surface area (TPSA) of 118.0 Ų, five hydrogen bond donors, and a calculated XLogP of 3.8 [1]. The melting point has been experimentally determined as 237.5–239 °C . These parameters define the compound's solubility and permeability profile relative to other tea sapogenins and inform formulation strategies for both in vitro assays and in vivo studies.

Physicochemical profile
Reported
TPSA 118.0 Ų; HBD 5; XLogP 3.8; mp 237.5–239 °C
Informs solubility and membrane permeability fit
Computational TPSA/XLogP; experimental mp
Physicochemical Properties TPSA Hydrogen Bonding Formulation Solubility

Theasapogenol E: Research and Industrial Application Scenarios


HMGB1-Selective Drug Discovery for Sterile Inflammation

Investigators studying sterile inflammation—including ischemia-reperfusion injury, trauma-induced inflammation, autoimmune flares, and certain cancer microenvironments where HMGB1 is a primary mediator—should select Theasapogenol E as the starting aglycone scaffold. The compound's demonstrated selectivity for HMGB1-induced inflammation over LPS-induced pathways [1] makes it particularly suited for mechanistic studies distinguishing DAMP-mediated from PAMP-mediated inflammatory cascades. This selectivity contrasts with broad-spectrum tea sapogenins like Camelliagenin A, which inhibit both pathways [1], allowing researchers to isolate HMGB1-specific signaling effects in their experimental systems.

Structure-Activity Relationship Studies for Acylated Saponins

Research groups conducting systematic SAR investigations on acylated triterpene saponins should procure Theasapogenol E as the core scaffold, given the established all-or-nothing activity dependence on acyl group positioning documented for Theasaponins E1 and E2 [2]. The availability of multiple fully characterized natural derivatives—Assamsaponins F, G, H, I, and J [2]—provides a validated template for designing synthetic analogs with predetermined acylation patterns at positions 16, 21, 22, and 28. This reduces the synthetic burden associated with de novo scaffold development and enables direct comparison to naturally occurring bioactive reference compounds.

NF-κB Pathway Investigation in Macrophage Inflammation

Investigators examining NF-κB-dependent inflammatory signaling in macrophages should utilize Theasapogenol E-derived compounds such as ATS-E3, which has been mechanistically validated to suppress iNOS expression, NF-κB (p50/p65) nuclear translocation, IKK phosphorylation, and AKT1 activity [3]. The defined AKT/IKK/NF-κB axis modulation provides a clean experimental system for studying this signaling cascade without confounding off-pathway effects. Researchers requiring the parent aglycone for generating novel derivatives or for use as a negative control in glycoside activity studies will benefit from authentic Theasapogenol E procurement.

QC Reference Standard for Tea Saponin Authentication

Analytical laboratories and quality control facilities characterizing Camellia-derived saponin extracts require authentic Theasapogenol E as a reference standard for HPLC method development and compound identification. The distinct 23-oxo (aldehyde) functional group [4] provides a unique spectroscopic handle (characteristic 1H NMR signal) and chromatographic retention behavior that enables unambiguous identification and quantification of Theasapogenol E-containing saponins in complex botanical matrices. This application supports regulatory compliance, batch-to-batch consistency verification, and authentication of tea seed extract products in both research and industrial settings.

Application
Selection Property
Validation Focus
Sterile inflammation model studies
DAMP-selective pathway profile
HMGB1 vs. LPS selectivity verification
Acylated saponin SAR investigations
Acyl group positional control
Activity dependence on acylation position
Macrophage NF-κB signaling research
AKT/IKK/NF-κB axis modulation
iNOS and NF-κB nuclear translocation endpoints
Tea saponin analytical QC
23-aldehyde spectroscopic marker
HPLC retention and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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